6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine
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Overview
Description
6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenyl group at the N-position, and a nitro group at the 5th position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidine derivatives can have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine can be achieved through various synthetic routes. One common method involves the nitration of 6-chloro-2-aminopyridine followed by the introduction of the 4-methoxyphenyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the 4-methoxyphenyl group can be achieved through a nucleophilic substitution reaction using 4-methoxyphenylamine and a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-chloro-N-(4-methoxyphenyl)-5-aminopyridin-2-amine.
Reduction: 6-amino-N-(4-methoxyphenyl)-5-nitropyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-methylphenyl)-5-nitropyridin-2-amine: Similar structure with a methyl group instead of a methoxy group.
6-chloro-N-(4-ethoxyphenyl)-5-nitropyridin-2-amine: Similar structure with an ethoxy group instead of a methoxy group.
6-chloro-N-(4-hydroxyphenyl)-5-nitropyridin-2-amine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-9-4-2-8(3-5-9)14-11-7-6-10(16(17)18)12(13)15-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLLEJOJMPNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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